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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B15618378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of TM5275
sodium with its target, Plasminogen Activator Inhibitor-1 (PAI-1). TM5275 is a potent and orally

bioavailable small molecule inhibitor of PAI-1, a key regulator in the fibrinolytic system.

Elevated PAI-1 levels are associated with an increased risk of thrombotic events, making it a

significant therapeutic target. This document outlines the computational methodologies, key

quantitative data, and the mechanistic insights derived from the docking simulations of TM5275

with PAI-1.

Quantitative Data Summary
The inhibitory activity of TM5275 against PAI-1 has been quantified through various

experimental assays. The key quantitative data from published studies are summarized in the

table below.

Parameter Value Reference

IC50 6.95 μM [1]

In Vivo Efficacy (Rat

Thrombosis Model)

Equivalent to ticlopidine (500

mg/kg) at 10-50 mg/kg
[2]

In Vivo Efficacy (Primate

Thrombosis Model)

Equivalent to clopidogrel (10

mg/kg) at 10 mg/kg
[2]
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Molecular Docking Studies: An Overview
Molecular docking simulations were instrumental in the development of TM5275. It was

identified through an extensive structure-activity relationship study based on a lead compound,

TM5007, which was discovered via virtual screening and docking simulations[2]. These

computational studies predicted the binding mode of TM5275 to PAI-1, providing a structural

basis for its inhibitory activity.

Predicted Binding Site
Docking studies have consistently shown that TM5275 binds within the central cleft of β-sheet

A of PAI-1[3][4]. Specifically, TM5275 is predicted to occupy the position corresponding to the

P14-P9 region of the reactive center loop (RCL) of PAI-1 when it inserts into the β-sheet[3][4].

This binding site is distinct from that of its precursor, TM5007, which was predicted to dock in

the space occupied by the P8-P3 region of the RCL[3][4].

Proposed Mechanism of Action
The predicted binding of TM5275 at the P14-P9 position is thought to induce a substrate-like

behavior in PAI-1[3]. Instead of forming a stable, inhibitory complex with plasminogen activators

(PAs) like tPA and uPA, the interaction with TM5275 is believed to cause PAI-1 to be cleaved

and released by the protease, thus preventing the inhibition of fibrinolysis[3].

Experimental Protocols
While the original publications that first described the docking of TM5275 do not provide

exhaustive, step-by-step details of the computational protocol, a plausible methodology can be

reconstructed based on standard practices in the field of molecular modeling.

Protein Preparation
Selection of PAI-1 Structure: A high-resolution crystal structure of human PAI-1 in its active

conformation would be selected from the Protein Data Bank (PDB). A likely candidate would

be PDB ID: 3Q02, which represents the metastable active conformation of PAI-1[5]. Other

structures such as 1DB2 could also be considered.

Protein Clean-up: The PDB file would be prepared by removing all non-essential molecules,

including water, co-solvents, and any co-crystallized ligands.
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Protonation and Optimization: Hydrogen atoms would be added to the protein structure, and

the protonation states of ionizable residues would be assigned based on a physiological pH

of 7.4. The structure would then be subjected to a short energy minimization using a suitable

force field (e.g., CHARMm, AMBER) to relieve any steric clashes.

Ligand Preparation
2D to 3D Conversion: The 2D chemical structure of TM5275 sodium would be converted

into a 3D conformation.

Ligand Optimization: The 3D structure of TM5275 would be energy-minimized using a

quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics

force field (e.g., MMFF94).

Charge Assignment: Partial atomic charges would be calculated for the ligand, which is

crucial for accurately modeling electrostatic interactions.

Molecular Docking Protocol
Docking Software: A widely used docking program such as AutoDock, GOLD, or Glide would

be employed.

Grid Box Definition: A grid box would be defined to encompass the predicted binding site in

the central cleft of β-sheet A of PAI-1. The dimensions and center of the grid box would be

set to allow for sufficient conformational sampling of the ligand within the binding pocket.

Docking Algorithm: A genetic algorithm or a similar stochastic search method would be used

to explore the conformational space of the ligand within the defined binding site.

Scoring and Analysis: The resulting docked poses would be ranked based on a scoring

function that estimates the binding free energy (ΔG). The top-ranked poses would be visually

inspected to analyze the key interactions, such as hydrogen bonds and hydrophobic

contacts, between TM5275 and the amino acid residues of PAI-1.

Visualizations
Logical Workflow for TM5275 Discovery and Docking
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Caption: Workflow of TM5275 discovery and molecular docking analysis.
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Caption: Mechanism of PAI-1 inhibition by TM5275 leading to active fibrinolysis.

Downstream Signaling Effects of TM5275 in Hepatic
Stellate Cells
Recent studies have explored the downstream effects of TM5275. In hepatic stellate cells

(HSCs), TM5275 has been shown to suppress TGF-β1-stimulated proliferation and fibrogenic

activity. Mechanistically, TM5275 inhibits the phosphorylation of AKT, a key signaling molecule

in cell survival and proliferation, without altering the phosphorylation of ERK1/2 and

SMAD2/3[6].
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Caption: TM5275 inhibits TGF-β1-induced AKT phosphorylation in HSCs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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